![molecular formula C7H4BrFN2O4 B572013 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene CAS No. 1345471-92-2](/img/structure/B572013.png)
2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene
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Overview
Description
2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene is a chemical compound with the molecular formula C7H4BrFN2O4. It has a molecular weight of 279.02 .
Synthesis Analysis
The synthesis of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene could involve several steps. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene can be represented by the InChI code: 1S/C7H4BrFN2O4/c1-3-2-4 (10 (12)13)5 (8)7 (6 (3)9)11 (14)15/h2H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene could be complex due to the presence of multiple functional groups. The nitro group is a strong electron-withdrawing group and can undergo reduction to form amines . The bromine atom can also participate in nucleophilic aromatic substitution reactions .Scientific Research Applications
- Reagent in Indole Synthesis : 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene serves as a building block for the synthesis of N-fused tricyclic indoles. These indole derivatives find applications in medicinal chemistry, agrochemicals, and materials science .
- Benzofuran Synthesis : Researchers use this compound as a precursor in the preparation of benzofuran derivatives. Benzofurans exhibit diverse biological activities and are valuable in drug discovery .
- Protein Determination : 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene is employed in protein determination assays. It reacts with specific amino acid residues in proteins, allowing researchers to quantify protein content .
- Glutathione S-Transferase (GST) Assay : GST enzymes play a crucial role in detoxification and drug metabolism. This compound can be used in GST activity assays to study these enzymes .
- SN2 Pathway : As a benzylic halide, 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene typically undergoes nucleophilic substitution reactions via an SN2 pathway. The benzylic position facilitates such reactions .
- SN1 Pathway : In contrast, secondary and tertiary benzylic halides often react via an SN1 pathway, forming resonance-stabilized carbocations .
- Nitro Group Hybridization : The nitro group (-NO₂) in this compound exhibits resonance structures. It is a hybrid of two equivalent forms, with a positive charge on nitrogen and partial negative charges on the oxygen atoms. Understanding these resonance forms is essential for predicting reactivity and stability .
Synthetic Chemistry and Organic Synthesis
Biochemical Studies and Enzyme Assays
Benzylic Position Reactions
Nitro Compounds and Resonance Structures
Solubility and Storage
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene in chemical reactions could involve several steps. In electrophilic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In nucleophilic aromatic substitution reactions, the nucleophile attacks one of the aromatic-ring carbons .
properties
IUPAC Name |
4-bromo-2-fluoro-1-methyl-3,5-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O4/c1-3-2-4(10(12)13)5(8)7(6(3)9)11(14)15/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGWOYVKZSFOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)[N+](=O)[O-])Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718322 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene | |
CAS RN |
1345471-92-2 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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